N-(2-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE
Overview
Description
N-(2-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring, a phenoxyethyl group, and a formamide group. Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenoxyethyl Group: The benzimidazole core is then reacted with 3-methylphenol and an appropriate alkylating agent to introduce the phenoxyethyl group.
Introduction of the Formamide Group: Finally, the formamide group is introduced by reacting the intermediate with formic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
N-(2-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s binding affinity and specificity. The formamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Phenoxyethylbenzimidazole: Lacks the formamide group.
Formylbenzimidazole: Lacks the phenoxyethyl group.
Uniqueness
N-(2-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE is unique due to the presence of all three functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these groups enhances its binding properties and specificity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-5-4-6-16(13-15)24-12-11-22-18-8-3-2-7-17(18)21-19(22)9-10-20-14-23/h2-8,13-14H,9-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHUBPPDCLCJIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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